JNJ-5207787, a neuropeptide Y Y2 receptor antagonist, acts by inhibiting the binding of peptide YY to the Y2 receptor [ [] ].
A series of indoline-sulfonamides exhibit potent antitumor activity by disrupting microtubule assembly and binding to the colchicine-binding site [ [] ].
SSR126768A, an oxytocin receptor antagonist, functions by competitively antagonizing oxytocin-induced uterine contractions [ [] ].
Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs) []. It shows potential as an antipsychotic agent with an atypical profile. D2AAK4 exhibits low affinity for off-target interactions and interacts with aminergic GPCRs, forming electrostatic interactions between its protonatable nitrogen atom and the conserved Asp 3.32 of the receptors [].
Compound Description: These are a series of 2,3-dimethylindole derivatives synthesized through the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole []. The study highlights the influence of redox potential and steric factors on the reaction pathway, leading to the formation of potentially biologically active compounds [].
Compound Description: J30 represents a novel class of antitubulin agents that are effective against various cancer cell lines, irrespective of their drug resistance profiles []. It disrupts microtubule formation and exhibits promising antitumor activity both in vitro and in vivo [].
Compound Description: GSK2606414 acts as a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target of interest for its role in tumorigenesis and cancer cell survival []. GSK2606414 effectively inhibits PERK activation in cellular settings and demonstrates in vivo efficacy by inhibiting the growth of human tumor xenografts in mice [].
Compound Description: ABT-102 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist currently under investigation in clinical trials for pain management [, ]. It effectively blocks multiple modes of TRPV1 receptor activation, including those induced by capsaicin, protons, and heat, and has demonstrated efficacy in attenuating pain behaviors in rodent models [].
Compound Description: SSR149415 represents the first selective, non-peptide vasopressin V1b receptor antagonist, exhibiting nanomolar affinity for both animal and human V1b receptors []. Preclinical studies demonstrate its effectiveness as an orally active antagonist, highlighting its potential for treating stress and anxiety disorders [].
Compound Description: JNJ-5207787 is a novel, potent, and selective neuropeptide Y Y2 receptor (Y2) antagonist []. It exhibits over 100-fold selectivity for Y2 receptors compared to other Y receptor subtypes (Y1, Y4, and Y5) []. JNJ-5207787 effectively penetrates the brain and occupies Y2 receptor binding sites, demonstrating its potential for investigating central Y2 receptor functions [].
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist with promising therapeutic potential as a tocolytic agent for managing preterm labor []. It displays nanomolar affinity for rat and human OT receptors and demonstrates efficacy in inhibiting uterine contractions both in vitro and in vivo [].
Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator with antihyperalgesic effects without inducing hyperthermia, a common side effect of TRPV1 antagonists []. AMG8562 effectively blocks capsaicin-induced TRPV1 activation while potentiating TRPV1 activation by low pH, showcasing its unique pharmacological profile []. Preclinical studies highlight its efficacy in different pain models, suggesting its potential as a therapeutic agent for pain management [].
Compound Description: MK-0974 is a potent, selective, and orally active calcitonin gene-related peptide (CGRP) receptor antagonist developed for migraine treatment [, ]. It effectively blocks the CGRP receptor, a key player in migraine pathogenesis, and demonstrates a favorable pharmacokinetic profile, supporting its clinical development for migraine prophylaxis [, ].
Compound Description: JNJ-27141491 is a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 []. It potently suppresses CCR2-mediated functions, such as chemotaxis and calcium mobilization, and shows selectivity over other chemokine receptors []. Preclinical data suggest its potential therapeutic use in inflammatory diseases, including multiple sclerosis [].
Compound Description: This compound is a potent gamma-secretase inhibitor being investigated for its potential in treating Alzheimer's disease []. It displays nanomolar potency in inhibiting gamma-secretase activity, a key enzyme involved in amyloid beta production [].
Compound Description: H2BuEtP is a Schiff base ligand investigated for its metal extraction properties, particularly in the separation and extraction of metal ions from aqueous solutions [, ].
Compound Description: UNBS3157 is a novel naphthalimide derivative with potent antitumor activity and reduced hematotoxicity compared to its analog, amonafide []. UNBS3157 exhibits a unique mechanism of action, inducing autophagy and senescence in cancer cells, and demonstrates superior in vivo antitumor efficacy in various preclinical models [].
Compound Description: AMG 458 is a potent, selective, and orally bioavailable inhibitor of the receptor tyrosine kinase c-Met, a promising target for cancer therapy []. It demonstrates significant inhibition of tumor growth in preclinical models without causing adverse effects, supporting its potential as an anticancer agent [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.